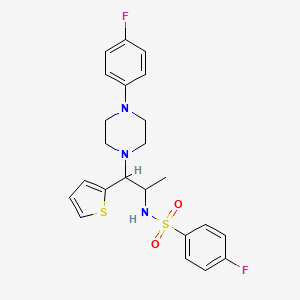
4-fluoro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-fluoro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H25F2N3O2S2 and its molecular weight is 477.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-fluoro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₆H₁₈F₂N₄O₂S
- Molecular Weight : 334.33 g/mol
- InChIKey : AAGFFLBWTNGLIS-UHFFFAOYSA-N
This structure includes a piperazine ring, a thiophene moiety, and a benzenesulfonamide group, which contribute to its biological activity.
Antimicrobial Activity
Sulfonamides are primarily known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives of piperazine have shown activity against various bacterial strains by inhibiting folate synthesis, a crucial pathway in bacterial growth .
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperazine derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects in cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
A study evaluating similar compounds reported that certain piperazine derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer activity .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought for cosmetic and therapeutic purposes. Compounds containing the piperazine moiety have been evaluated as competitive inhibitors of tyrosinase. For instance, derivatives with fluorobenzyl groups showed promising results with IC50 values significantly lower than those of standard inhibitors like kojic acid . This suggests that this compound may also possess similar inhibitory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By mimicking natural substrates or cofactors, the compound may inhibit key enzymes involved in metabolic pathways.
- Apoptosis Induction : Certain structural features may trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Folate Synthesis Disruption : As with other sulfonamides, interference with folate metabolism is likely a significant mechanism behind its antimicrobial effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Eigenschaften
IUPAC Name |
4-fluoro-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2S2/c1-17(26-32(29,30)21-10-6-19(25)7-11-21)23(22-3-2-16-31-22)28-14-12-27(13-15-28)20-8-4-18(24)5-9-20/h2-11,16-17,23,26H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFCMQJTXFBQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














